molecular formula C14H13N3O3 B5736369 4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Cat. No.: B5736369
M. Wt: 271.27 g/mol
InChI Key: DRQZEYPCZQDYCA-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the benzamide structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions One common synthetic route includes the nitration of 4-methylbenzamide to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of organic solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-METHYL-3-AMINO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE, while substitution reactions can introduce various functional groups at the methyl or nitro positions .

Scientific Research Applications

4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitro and pyridin-4-ylmethyl groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
  • 4-METHYL-3-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
  • 4-METHYL-3-NITRO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Uniqueness

4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to the specific positioning of the methyl, nitro, and pyridin-4-ylmethyl groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-2-3-12(8-13(10)17(19)20)14(18)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQZEYPCZQDYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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